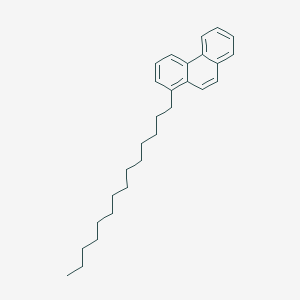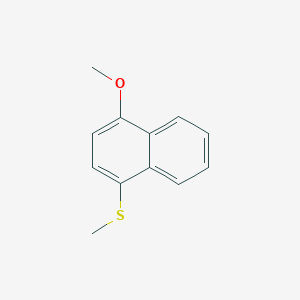
1,1-Dibromo-2-chloro-2-methoxyethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibromo-2-chloro-2-methoxyethene is a chemical compound with the molecular formula C₃H₃Br₂ClO It is characterized by the presence of bromine, chlorine, and methoxy groups attached to an ethene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibromo-2-chloro-2-methoxyethene typically involves the halogenation of methoxyethene derivatives. One common method is the bromination of 2-chloro-2-methoxyethene using bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the ethene backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dibromo-2-chloro-2-methoxyethene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction Reactions: Reduction can lead to the removal of halogen atoms, resulting in simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: Formation of various substituted ethene derivatives.
Oxidation: Production of epoxides, aldehydes, or carboxylic acids.
Reduction: Generation of simpler hydrocarbons or partially dehalogenated products.
Wissenschaftliche Forschungsanwendungen
1,1-Dibromo-2-chloro-2-methoxyethene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Dibromo-2-chloro-2-methoxyethene involves its interaction with molecular targets through its halogen and methoxy groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various biological and chemical effects. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Dibromo-2-chloroethene
- 1,1-Dibromo-2-methoxyethene
- 1,1-Dichloro-2-methoxyethene
Uniqueness
1,1-Dibromo-2-chloro-2-methoxyethene is unique due to the presence of both bromine and chlorine atoms along with a methoxy group on the ethene backbone. This combination of substituents imparts distinct chemical reactivity and properties compared to similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
101537-21-7 |
|---|---|
Molekularformel |
C3H3Br2ClO |
Molekulargewicht |
250.31 g/mol |
IUPAC-Name |
1,1-dibromo-2-chloro-2-methoxyethene |
InChI |
InChI=1S/C3H3Br2ClO/c1-7-3(6)2(4)5/h1H3 |
InChI-Schlüssel |
IENVVJUCNTWMPY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=C(Br)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


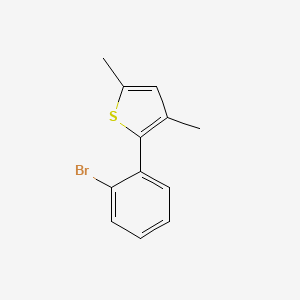
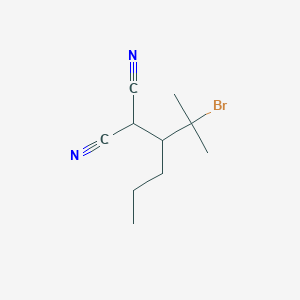
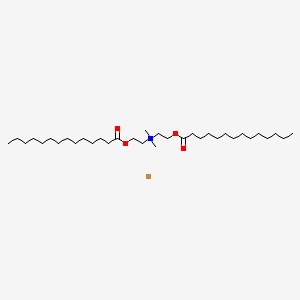

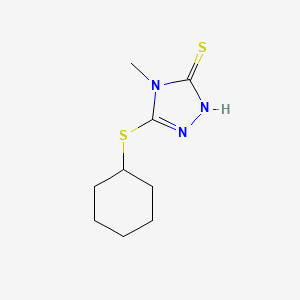
![2-[(5E)-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;N-methylmethanamine](/img/structure/B14338777.png)
![4-([1,1'-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine](/img/structure/B14338784.png)
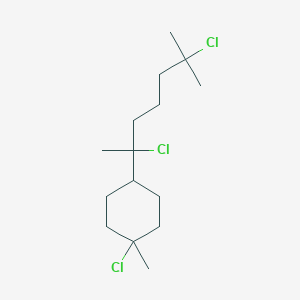

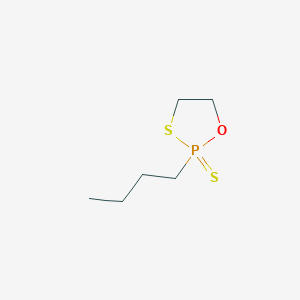
![2-Methoxy-1-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14338805.png)
